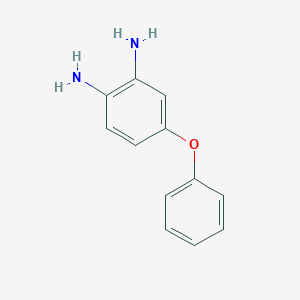

4-苯氧基苯-1,2-二胺

描述

4-Phenoxybenzene-1,2-diamine serves as a fundamental monomer in the synthesis of polyimides and polyamides due to its unique chemical structure that allows for the formation of high-performance polymers. These polymers are characterized by their exceptional thermal stability, mechanical properties, and chemical resistance, making them suitable for advanced material applications.

Synthesis Analysis

The synthesis of 4-Phenoxybenzene-1,2-diamine involves nucleophilic aromatic substitution reactions and reduction processes. For instance, a study by Morikawa et al. (2012) describes the synthesis of diamines from 4-fluoro-3-phenyl nitrobenzene, which are then used to produce polyimides with high thermal stability and amorphous nature through a conventional two-step procedure including ring-opening polymerization and subsequent thermal cyclic dehydration (Morikawa, Miyata, & Nishimura, 2012).

Molecular Structure Analysis

The molecular structure of 4-Phenoxybenzene-1,2-diamine and its derivatives is crucial for the properties of the resulting polymers. The presence of the phenoxy and diamine groups contributes to the solubility and thermal stability of the polymers. Yang et al. (2001) synthesized soluble alternating copoly(amide–imide)s based on 1,2-bis(4-trimellitimidophenoxy)-4-t-butylbenzene and various aromatic diamines, demonstrating the impact of molecular structure on polymer solubility and thermal properties (Yang & Wei, 2001).

Chemical Reactions and Properties

Chemical reactions involving 4-Phenoxybenzene-1,2-diamine typically lead to the formation of high-performance polymers with excellent thermal and mechanical properties. The reactivity of the diamine group with dianhydrides or dicarboxylic acids forms polyimides and polyamides with high glass transition temperatures and thermal stability. An example includes the work by Yang, Hsiao, and Chen (1994), where polyamide-imides were synthesized with excellent solubility and thermal stability (Yang, Hsiao, & Chen, 1994).

科学研究应用

可溶性交替共聚(酰胺-酰亚胺): 利用 4-苯氧基苯-1,2-二胺合成新型聚(酰胺-酰亚胺),这些聚合物在酰胺类溶剂中表现出优异的溶解性、高的拉伸强度和显着的热稳定性,玻璃化转变温度高于 234°C (Yang & Wei, 2001).

芳香族聚酰胺: 二胺形成具有高达 2.00 dL/g 固有粘度的芳香族聚酰胺的基础。这些聚酰胺可溶于非质子溶剂并形成透明、柔韧的薄膜,表现出良好的机械性能和高耐热性 (Yang, Hsiao, & Yang, 1996).

可溶性和热稳定性聚酰亚胺: 使用 4-苯氧基苯-1,2-二胺合成了一种含有三芳基咪唑侧基的二胺单体。所得聚酰亚胺在极性溶剂中显示出高溶解性、高的玻璃化转变温度和良好的热稳定性 (Ghaemy & Alizadeh, 2009).

半氟化聚(醚酰胺): 本研究探索了在合成用于气体分离的聚酰胺中的二胺单体的用途。这些聚合物显示出高分子量、热稳定性和良好的气体传输性能 (Bandyopadhyay et al., 2013).

荧光探针: 二胺用于合成锌离子的荧光探针,表现出强荧光和高量子产率 (Wen-yao, 2012).

具有高聚合反应性的聚酰亚胺: 由 4-苯氧基苯-1,2-二胺合成的含有邻苯二甲腈的二胺用于制备具有良好有机溶解性和热性能的聚酰亚胺 (Zeng, Zou, & Yang, 2014).

可溶性热稳定聚(酮醚醚酰胺): 二胺是制备这些聚合物的必要组成部分,这些聚合物由于引入了酮、醚和芳香族单元而表现出高热稳定性和增强的溶解性 (Sabbaghian et al., 2015).

安全和危害

作用机制

Target of Action

It’s structurally similar compound, phenoxybenzamine, is known to act as an alpha-adrenergic antagonist .

Mode of Action

This widening of the blood vessels results in a lowering of blood pressure .

Pharmacokinetics

It is also suggested to inhibit CYP1A2, CYP2C19, and CYP2C9 .

Action Environment

Aclonifen, a structurally similar compound, is known to be moderately persistent in soil systems and can be very persistent in aquatic systems under certain conditions .

属性

IUPAC Name |

4-phenoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVIHKKXPLPDSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443044 | |

| Record name | 4-phenoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13940-96-0 | |

| Record name | 4-phenoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

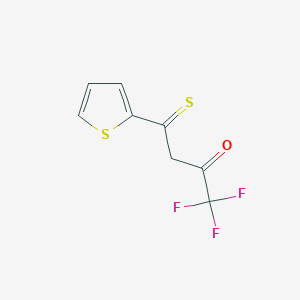

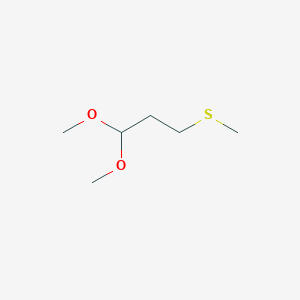

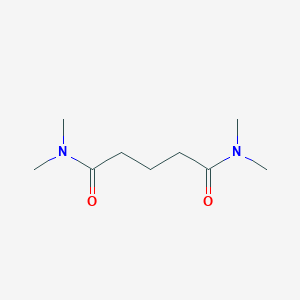

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl-](/img/structure/B81927.png)